2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18147365
Molecular Formula: C5H6BrNOS
Molecular Weight: 208.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6BrNOS |
|---|---|
| Molecular Weight | 208.08 g/mol |
| IUPAC Name | 2-(4-bromo-1,2-thiazol-5-yl)ethanol |
| Standard InChI | InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2 |
| Standard InChI Key | IACWCZWMNRYVPG-UHFFFAOYSA-N |
| Canonical SMILES | C1=NSC(=C1Br)CCO |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (IUPAC name: 2-(4-bromo-1,2-thiazol-5-yl)ethanol) is characterized by a thiazole heterocycle containing sulfur and nitrogen atoms. The bromine substituent at the 4-position enhances electrophilicity, while the ethanol group at the 5-position enables hydrogen bonding and nucleophilic reactivity. The compound’s canonical SMILES representation, C1=NSC(=C1Br)CCO, reflects its planar geometry and substituent orientations.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆BrNOS | |
| Molecular Weight | 208.08 g/mol | |
| CAS Number | 165787195 | |
| InChI Key | IACWCZWMNRYVPG-UHFFFAOYSA-N |
Spectral Characterization
Infrared (IR) spectroscopy of analogous thiazole derivatives reveals absorption bands at 2973 cm⁻¹ (O-H stretch) and 1693 cm⁻¹ (C=O stretch), suggesting hydrogen bonding and carbonyl interactions . Nuclear Magnetic Resonance (NMR) data for related compounds show δ 3.97 ppm for methylene protons adjacent to oxygen and δ 6.70 ppm for thiazole ring protons, consistent with the electronic environment of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol .
Synthesis and Reaction Pathways
Lithiation-Based Synthesis
A common route involves lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole using lithium diisopropylamide (LDA) or tert-butyllithium. This generates a lithium intermediate at the 5-position, which reacts with electrophiles like acetaldehyde to yield ethanol-substituted derivatives . For example, treatment with acetaldehyde at -70°C produces 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol in 85% yield after chromatographic purification .
Table 2: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Lithiation-Electrophilic | LDA, Acetaldehyde | 85 | -70°C, THF |
| Ethylene Oxide Reaction | 4-Bromo-1,2-thiazole | N/A | Controlled pH, RT |
Alternative Routes
VulcanChem reports a synthesis involving the reaction of 4-bromo-1,2-thiazole with ethylene oxide under controlled conditions. This method avoids cryogenic temperatures but requires precise pH monitoring to prevent ring-opening side reactions.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at the 4-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling arylation for drug candidate synthesis . Meanwhile, the ethanol group participates in oxidation reactions to form ketones or carboxylic acids, as demonstrated by the conversion to 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid using Jones reagent .
Metalation and Cross-Coupling
Analytical and Spectroscopic Methods
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at m/z 208.08 (calculated for C₅H₆BrNOS), with fragmentation patterns consistent with cleavage at the thiazole-ethanol bond.
X-ray Crystallography
Single-crystal X-ray diffraction of related bromothiazoles reveals a planar thiazole ring with bond lengths of 1.74 Å (C-Br) and 1.45 Å (C-O), corroborating the electronic effects of substituents .
Industrial and Research Applications
Intermediate in Organic Synthesis
This compound serves as a precursor for synthesizing heterocyclic libraries used in drug discovery . Its dual functional groups allow sequential modifications, enabling rapid diversification .
Material Science
Brominated thiazoles are explored as ligands in photovoltaic materials due to their electron-withdrawing properties and thermal stability .
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